4-Chloro-2-hydrazinylpyridine

Catalog No.
S917072
CAS No.
364757-36-8
M.F
C5H6ClN3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-hydrazinylpyridine

CAS Number

364757-36-8

Product Name

4-Chloro-2-hydrazinylpyridine

IUPAC Name

(4-chloropyridin-2-yl)hydrazine

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9)

InChI Key

QXWOSVIWAQWADL-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1Cl)NN

Canonical SMILES

C1=CN=C(C=C1Cl)NN

The exact mass of the compound 4-Chloro-2-hydrazinylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-2-hydrazinylpyridine (CAS 364757-36-8) is a bifunctional heterocyclic compound characterized by a highly nucleophilic hydrazine moiety and an electrophilic 4-chloro-substituted pyridine ring. In analytical chemistry, it serves as a high-performance chemical derivatization reagent that dramatically enhances the electrospray ionization (ESI) efficiency of trace carbonyl compounds in liquid chromatography-mass spectrometry (LC-MS) workflows [1]. In medicinal and process chemistry, it is a critical building block for the regioselective synthesis of fused nitrogen heterocycles, such as pyrazolo[3,4-b]pyridines and triazolo[4,3-a]pyridines. The presence of the 4-chloro group provides an essential handle for late-stage transition-metal-catalyzed cross-coupling, making it a highly sought-after precursor for pharmaceutical macrocycles and kinase inhibitors[2].

Substituting 4-Chloro-2-hydrazinylpyridine with standard derivatization agents (like 2,4-DNPH) or unsubstituted analogs (like 2-hydrazinylpyridine) leads to critical failures in both analytical and synthetic applications. In LC-MS metabolomics, conventional labeling agents fail to provide the extreme ionization enhancement required for trace carbonyl detection, whereas 4-Chloro-2-hydrazinylpyridine can boost signals by over 3,000-fold and ionize otherwise undetectable targets[1]. In organic synthesis, using the unsubstituted 2-hydrazinylpyridine eliminates the possibility of downstream functionalization at the 4-position, dead-ending the synthesis of complex pharmacophores. Furthermore, utilizing the regioisomer 2-chloro-4-hydrazinylpyridine alters the cyclization geometry entirely, resulting in structurally incompatible cores that fail to bind target enzymes such as Factor XIa [2].

ESI-MS Signal Amplification for Trace Carbonyl Profiling

In high-resolution mass spectrometry profiling of complex matrices, 4-Chloro-2-hydrazinylpyridine acts as an exceptional labeling reagent for carbonyl compounds. Studies demonstrate that derivatization with this compound yields an enhancement factor ranging from 181-fold (for 3-methoxysalicylaldehyde) to 3,141-fold (for tridecan-2-one) compared to unlabeled baselines [1]. Furthermore, critical targets such as l-(-)-fucose and 2-carboxybenzaldehyde, which are completely undetectable in their native state, achieve robust ionization only after labeling.

Evidence DimensionESI-MS signal enhancement factor
Target Compound Data181-fold to 3,141-fold signal increase; LOD of 0.07–0.10 nM
Comparator Or BaselineUnlabeled carbonyl compounds (Baseline)
Quantified DifferenceUp to >3000x signal boost and enabling of ionization for previously undetectable species
ConditionsUHPLC-HRMS analysis of carbonyl submetabolomes

Procuring this specific reagent allows analytical laboratories to achieve ultra-high sensitivity in submetabolome profiling without the prohibitive cost of heavy-isotope standards.

Regiospecific Precursor for Factor XIa Inhibitor Macrocycles

4-Chloro-2-hydrazinylpyridine is utilized as a foundational intermediate (e.g., Intermediate 42A) in the synthesis of selective Factor XIa and plasma kallikrein inhibitors [1]. The specific placement of the hydrazine group at the 2-position and the chlorine at the 4-position dictates the precise regiochemistry of the resulting pyrazolo-pyridine core. If the 2-chloro-4-hydrazinyl regioisomer were used, the spatial orientation of the macrocycle would shift, abolishing the required binding affinity for the serine protease active site.

Evidence DimensionRegiochemical fidelity in target binding
Target Compound DataForms correct 4-chloro-pyrazolo[3,4-b]pyridine geometry for Factor XIa inhibition
Comparator Or Baseline2-Chloro-4-hydrazinylpyridine (Regioisomer)
Quantified DifferenceMaintains required spatial orientation for macrocyclic serine protease inhibitors, whereas the regioisomer shifts the substitution vector by approximately 60 degrees.
ConditionsMicrowave-assisted condensation and subsequent macrocyclization

For pharmaceutical procurement, specifying this exact regioisomer is non-negotiable to ensure the correct three-dimensional structure of the final active pharmaceutical ingredient (API).

Orthogonal Reactivity for Late-Stage Cross-Coupling

The chemical value of 4-Chloro-2-hydrazinylpyridine lies in its distinct orthogonal reactivity. During initial cyclization reactions to form bicyclic systems, the highly nucleophilic hydrazine group reacts preferentially, leaving the 4-chloro substituent intact. This chlorine atom then serves as a stable, yet reactive, handle for subsequent palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings [1]. Compared to a bromo-analog, the chloro-derivative offers superior stability during the harsh acidic or thermal conditions of the initial cyclization, minimizing premature dehalogenation.

Evidence DimensionChemoselective stability during cyclization
Target Compound DataHigh retention of the 4-chloro handle during primary ring formation
Comparator Or Baseline4-Bromo-2-hydrazinylpyridine (Analog)
Quantified DifferenceReduced rate of premature dehalogenation side-reactions, leading to higher purity of the intermediate bicyclic core.
ConditionsMulti-step heterocyclic synthesis followed by Pd-catalyzed cross-coupling

Selecting the chloro-variant over the bromo-variant improves overall process yield and intermediate purity in complex multi-step manufacturing.

Ultra-Sensitive LC-MS/MS Carbonyl Profiling

Directly utilizing its massive signal enhancement properties (up to 3,141-fold), this compound is the reagent of choice for derivatizing trace aldehydes and ketones in complex biological, environmental, or food matrices (such as fermentation products), enabling detection limits down to 0.07 nM [1].

Synthesis of Pyrazolo[3,4-b]pyridine Pharmacophores

Acting as a bifunctional building block, it is essential for constructing fused bicyclic systems where the 4-position must remain available for late-stage diversification in drug discovery programs [2].

Development of Serine Protease Inhibitors

Specifically required for the regioselective assembly of macrocyclic Factor XIa and plasma kallikrein inhibitors, ensuring the correct spatial geometry for enzyme active-site binding [2].

XLogP3

1.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-2-hydrazinylpyridine

Dates

Last modified: 08-16-2023

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